

Application Note: NMR Spectroscopic Characterization of 2-Amino-4-acetamidoanisole

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Compound of Interest

Compound Name: *N*-(3-Amino-4-methoxyphenyl)acetamide

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Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-4-acetamidoanisole (CAS: 6375-47-9), a key intermediate in various chemical syntheses.^{[1][2][3]} Detailed protocols for sample preparation, data acquisition for ^1H , ^{13}C , and common 2D NMR experiments (COSY, HSQC, HMBC), and predicted spectral data are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

2-Amino-4-acetamidoanisole ($\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2$) is an aromatic compound containing multiple functional groups, including a primary amine, an acetamido group, and a methoxy group attached to a benzene ring.^{[1][2][3]} Due to its complex substitution pattern, unambiguous structural confirmation and purity assessment are critical. NMR spectroscopy is the most powerful technique for the structural elucidation of such organic molecules in solution.^[4] This note details the application of one- and two-dimensional NMR techniques for the complete assignment of proton (^1H) and carbon (^{13}C) signals of the title compound.

Predicted NMR Spectral Data

As experimental spectra for 2-Amino-4-acetamidoanisole are not readily available in public databases, the following ^1H and ^{13}C NMR chemical shifts have been predicted using advanced

computational algorithms. The predictions are based on the compound's structure and are provided for a standard deuterated solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆). The numbering scheme used for assignment is shown in Figure 1.

Structure for NMR Assignment:

Caption: Numbering scheme for 2-Amino-4-acetamidoaniso.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H3	7.15	d	2.5
H5	6.85	dd	8.5, 2.5
H6	6.70	d	8.5
NH (Acetamido)	9.50	s	-
NH ₂ (Amino)	4.80	s (br)	-
OCH ₃ (C9)	3.75	s	-

| COCH₃ (C8) | 2.00 | s | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1	148.0
C2	138.5
C3	115.0
C4	128.0
C5	114.5
C6	112.0
C7 (C=O)	168.0
C8 (COCH ₃)	24.0

| C9 (OCH₃) | 55.5 |

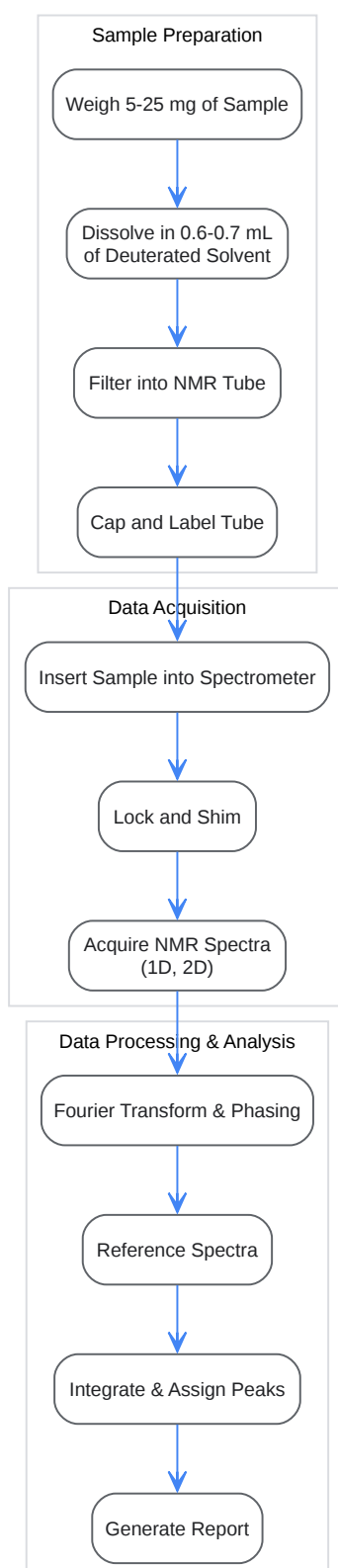
Experimental Protocols

The quality of NMR spectra is highly dependent on proper sample preparation and the selection of appropriate experimental parameters.^[5]

Protocol 1: Sample Preparation

- **Sample Weighing:** For a standard 5 mm NMR tube, weigh approximately 5-25 mg of 2-Amino-4-acetamidoanisole for ¹H NMR and 50-100 mg for ¹³C NMR.^{[6][7]}
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good starting choice due to its high solubilizing power for polar aromatic compounds. Other potential solvents include CDCl₃ or Acetone-d₆.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.^{[5][6]} Gentle vortexing or sonication can aid dissolution.^[7]
- **Filtration:** To remove any particulate matter that could degrade spectral quality, filter the solution into a clean, dry NMR tube using a Pasteur pipette with a small plug of glass wool or a syringe filter.^{[8][9]}

- Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added.[\[6\]](#) Alternatively, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
- Capping and Labeling: Securely cap the NMR tube and label it clearly.[\[9\]](#)



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Caption: General experimental workflow for NMR analysis.

Protocol 2: 1D NMR Data Acquisition (^1H and ^{13}C)

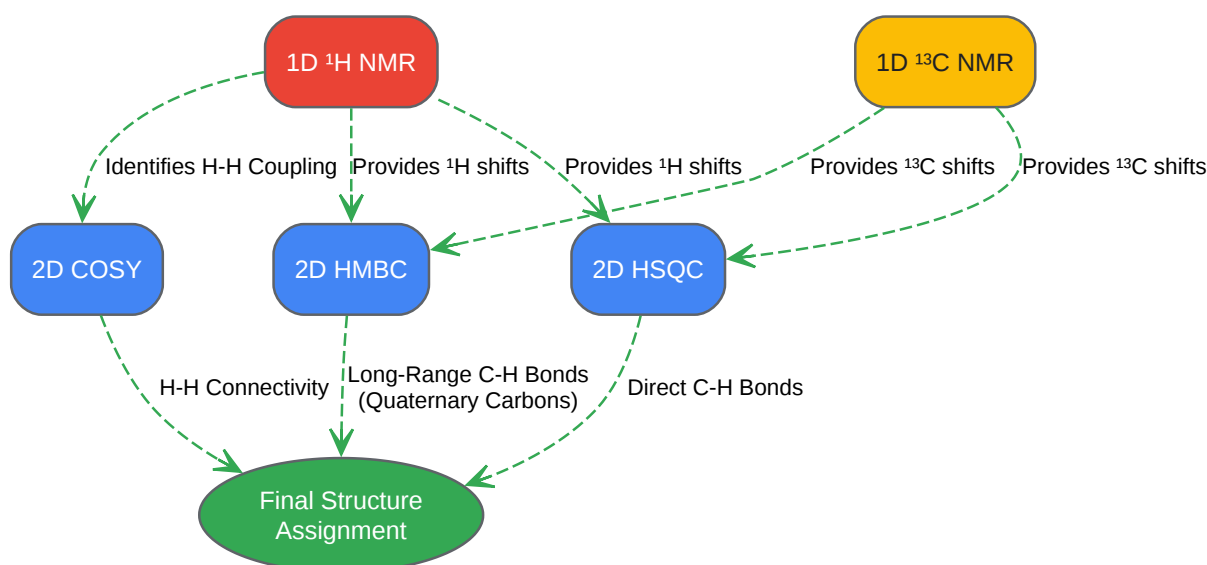
- Instrument Setup: Insert the sample into the NMR spectrometer.
- Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in broad spectral lines.[\[6\]](#)
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: ~12-16 ppm.
 - Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
 - Relaxation Delay (d1): 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: ~220-240 ppm.
 - Number of Scans: Requires a significantly higher number of scans (e.g., 1024 or more) depending on the sample concentration.
 - Relaxation Delay (d1): 2 seconds.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

For unambiguous assignment, 2D NMR experiments are essential. These experiments reveal correlations between nuclei.

- COSY (Correlation Spectroscopy):

- Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds). This is useful for identifying adjacent protons on the aromatic ring.[10]
- Setup: Run a standard gradient-enhanced COSY (gCOSY) or DQF-COSY experiment.[10] A ^1H spectrum is projected on both axes, and cross-peaks indicate coupled protons.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: Correlates protons directly to their attached carbons (one-bond $^1\text{J}_{\text{CH}}$ coupling). [11] This is crucial for assigning the protonated carbons.
 - Setup: Run a standard gradient-enhanced HSQC experiment. The ^1H spectrum is on one axis and the ^{13}C spectrum is on the other. Cross-peaks show direct C-H connectivity.[10]
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, $^2\text{J}_{\text{CH}}$ and $^3\text{J}_{\text{CH}}$). This is vital for assigning quaternary (non-protonated) carbons and piecing together molecular fragments.[11]
 - Setup: Run a standard gradient-enhanced HMBC experiment. Cross-peaks connect protons to carbons that are 2 or 3 bonds away.[10]



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Caption: Logic for structure elucidation using multiple NMR experiments.

Data Processing and Interpretation

- Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR software.
- Referencing: Calibrate the chemical shift axis using the internal standard or the residual solvent signal.
- ^1H Spectrum Analysis:
 - Chemical Shift (δ): Identify signals corresponding to aromatic, amine, amide, methoxy, and acetyl methyl protons based on the predicted values in Table 1.
 - Integration: The relative area under each peak corresponds to the number of protons it represents.
 - Multiplicity: Analyze splitting patterns (singlet, doublet, doublet of doublets) to deduce neighboring proton environments.
- ^{13}C Spectrum Analysis: Identify the number of unique carbon environments. The chemical shifts will distinguish between aromatic, carbonyl, methoxy, and methyl carbons as predicted in Table 2.
- 2D Spectra Analysis:
 - COSY: Look for cross-peaks between H5 and H6, and between H5 and H3, confirming their positions on the aromatic ring.
 - HSQC: Correlate each aromatic proton (H3, H5, H6) and methyl proton (H8, H9) signal to its directly attached carbon signal (C3, C5, C6, C8, C9).
 - HMBC: Use long-range correlations to confirm the overall structure. For example, the acetyl methyl protons (H8) should show a correlation to the carbonyl carbon (C7). The methoxy protons (H9) should correlate to C1. Aromatic protons will show correlations to neighboring carbons, confirming the substitution pattern and assigning the quaternary carbons (C1, C2, C4).

Conclusion

The combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of 2-Amino-4-acetamidoanisole. The protocols and predicted data herein serve as a comprehensive reference for researchers engaged in the synthesis, quality control, and analysis of this compound and its derivatives.

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